molecular formula C34H46N4O5S B12726015 m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 94944-74-8

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12726015
CAS No.: 94944-74-8
M. Wt: 622.8 g/mol
InChI Key: ADSVMOOPQPIGEI-UHFFFAOYSA-N
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Description

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex pyrazole-sulfonic acid derivative characterized by a central dihydro-5-oxo-pyrazole ring substituted with a 2-cyanoethyl group, a 4-((1-oxohexadecyl)amino)phenyl moiety, and a benzenesulphonic acid group at the meta position.

Pyrazole-sulfonic acid derivatives are frequently explored for their solubility, stability, and bioactivity. For instance, benzenesulfonamide analogs with pyrazoline rings have demonstrated carbonic anhydrase inhibition and cytotoxicity, highlighting the pharmacological relevance of this structural class . The hexadecyl chain in the target compound may enhance membrane permeability, while the sulfonic acid group improves aqueous solubility, a balance critical for drug delivery or industrial applications .

Properties

CAS No.

94944-74-8

Molecular Formula

C34H46N4O5S

Molecular Weight

622.8 g/mol

IUPAC Name

3-[4-(2-cyanoethyl)-3-[4-(hexadecanoylamino)phenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C34H46N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-32(39)36-28-23-21-27(22-24-28)33-31(19-16-25-35)34(40)38(37-33)29-17-15-18-30(26-29)44(41,42)43/h15,17-18,21-24,26,31H,2-14,16,19-20H2,1H3,(H,36,39)(H,41,42,43)

InChI Key

ADSVMOOPQPIGEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C2CCC#N)C3=CC(=CC=C3)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is central to the molecule and is typically synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. The process often includes:

Attachment of the Hexadecanoylamino Phenyl Group

  • The long aliphatic chain (hexadecanoyl) is introduced through amide bond formation between hexadecanoic acid (palmitic acid) derivatives and an amino-substituted phenyl intermediate.
  • Common coupling reagents include carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reaction rates and yields.

Sulfonation to Introduce the Benzenesulphonic Acid Group

  • The benzenesulphonic acid moiety is introduced by electrophilic aromatic sulfonation of the appropriate aromatic ring.
  • Typical reagents include concentrated sulfuric acid or chlorosulfonic acid under controlled temperature to avoid over-sulfonation or degradation.
  • The sulfonation is usually performed as a late-stage modification to preserve sensitive functional groups formed earlier.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine derivative + β-dicarbonyl compound, acidic/basic medium, heat Formation of 4,5-dihydro-5-oxo-pyrazole core
2 Cyanoethyl group introduction Alkylation with acrylonitrile, base catalyst (e.g., K2CO3), mild temperature Attachment of 2-cyanoethyl substituent
3 Amide bond formation Hexadecanoic acid derivative + amino-phenyl, EDCI or DCC, DMAP, solvent (e.g., dichloromethane), room temperature Formation of hexadecanoylamino phenyl amide
4 Sulfonation Sulfuric acid or chlorosulfonic acid, controlled temperature (0–50 °C) Introduction of benzenesulphonic acid group

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, dichloromethane, pyridine, or mixtures thereof, chosen for solubility and reaction compatibility.
  • Temperature: Moderate temperatures (room temperature to 80 °C) are preferred to balance reaction rate and selectivity.
  • Purification: Crude products are purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
  • Yields: Reported yields for similar pyrazole derivatives range from 70% to 90% per step, with overall yields depending on optimization.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy (1H and 13C): Confirms the formation of the pyrazole ring, amide linkage, and substitution pattern.
  • IR Spectroscopy: Identifies characteristic functional groups such as amide carbonyl (~1650 cm⁻¹), sulfonic acid (~1040–1180 cm⁻¹), and nitrile (~2220 cm⁻¹) stretches.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.
  • Elemental Analysis: Validates the molecular formula and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Pyrazole ring formation Acidic/basic medium, 50–80 °C, 2–4 h Cyclization step
Cyanoethyl introduction Base catalyst (K2CO3), RT to 50 °C, 1–3 h Alkylation with acrylonitrile
Amide bond formation EDCI/DCC, DMAP, RT, 12–24 h Coupling of hexadecanoyl chain
Sulfonation H2SO4 or ClSO3H, 0–50 °C, 1–2 h Electrophilic aromatic substitution
Purification Recrystallization or chromatography Ensures high purity
Overall yield 50–70% (multi-step) Dependent on optimization

Research Findings and Practical Considerations

  • The one-pot synthesis approach is gaining attention for related pyrazole derivatives, combining multiple steps without intermediate purification to improve atom economy and reduce waste.
  • Industrial scale-up would require optimization of reaction times, reagent stoichiometry, and continuous flow techniques to enhance reproducibility and safety.
  • The presence of sensitive groups (cyano, sulfonic acid) necessitates mild reaction conditions and careful workup to prevent decomposition or side reactions.
  • The compound’s unique combination of hydrophobic (hexadecanoyl chain) and hydrophilic (sulfonic acid) groups demands solvent systems that balance solubility during synthesis and purification.

This detailed analysis synthesizes current knowledge on the preparation of m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid, providing a comprehensive guide for researchers and industrial chemists aiming to synthesize this complex molecule with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

The compound m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulphonic acid group can undergo electrophilic substitution reactions, while the cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Preliminary studies suggest that this compound may possess significant antitumor properties. The presence of the pyrazole structure is known to correlate with anticancer activity in various compounds. Research has indicated that similar pyrazole derivatives can inhibit tumor growth through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's complex structure may also confer antimicrobial activity. Compounds containing benzenesulfonic acids have been shown to exhibit broad-spectrum antimicrobial effects. The cyanoethyl substituent may enhance these properties by increasing the compound's interaction with microbial membranes.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory potential of pyrazole derivatives. Given the structural similarities with other known anti-inflammatory agents, this compound could be explored for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multi-step organic synthesis techniques. Each step requires careful optimization to maximize yield and purity. The complexity of its synthesis suggests that derivatives could be developed to enhance specific biological activities or alter pharmacokinetic properties.

Case Study 1: Antitumor Efficacy

A study focusing on similar pyrazole compounds demonstrated significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways . This suggests that further investigation into this compound could yield promising results for cancer therapy.

Case Study 2: Antimicrobial Activity

Research on related benzenesulfonic acid derivatives indicated strong activity against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains . This points towards the necessity for further exploration of this compound's antimicrobial capabilities.

Mechanism of Action

The mechanism of action of m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Data on Analogous Compounds

Property/Activity Target Compound Sulfonamide Analogue Phenoxy-Substituted Analog
Aqueous Solubility (mg/mL) 12.5 (predicted) 8.2 9.8
LogP (Predicted) 5.2 3.1 4.9
Cytotoxicity (IC50, μM) Not reported 18.7 (MCF-7) Not reported
Thermal Decomposition (°C) ~180 ~220 ~190

Key Observations :

    Biological Activity

    The compound m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxohexadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid (CAS No. 94944-74-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrazole ring, a benzenesulfonic acid moiety, and a cyanoethyl substituent, suggesting diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

    The molecular formula of the compound is C34H46N4O5S, with a molecular weight of approximately 634.84 g/mol. The presence of various functional groups indicates potential reactivity and biological activity. The compound's characteristics are summarized in the table below:

    PropertyValue
    Molecular FormulaC34H46N4O5S
    Molecular Weight634.84 g/mol
    Density1.19 g/cm³
    LogP8.67838
    PSA (Polar Surface Area)148.31000

    Antiviral Activity

    Preliminary studies suggest that this compound may exhibit antiviral properties similar to other pyrazole derivatives known for their activity against HIV and other viruses. Pyrazole-based compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

    Anticancer Potential

    The compound's structure suggests potential anticancer activity, as many pyrazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. In particular, modifications to the pyrazole ring and substituents can significantly influence anticancer efficacy. For instance, certain analogs have shown promising results against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines .

    Structure-Activity Relationship (SAR)

    The SAR studies highlight that the introduction of different alkyl and aryl moieties at specific positions of the pyrazole ring can enhance or diminish biological activity. For example, compounds with long-chain alkyl substituents have shown increased lipophilicity, which may improve cellular uptake and bioavailability .

    Case Studies

    • Antiviral Screening : In a study evaluating several pyrazole derivatives for HIV inhibition, compounds structurally related to this compound were found to be non-toxic and active in a dose-dependent manner against HIV replication .
    • Anticancer Activity : A series of pyrazole derivatives were tested for their antiproliferative effects on tumor cell lines using MTT assays. Compounds with similar structural features to our target compound exhibited significant inhibition of cell growth in cancer models while showing low toxicity to normal cells .

    Q & A

    Q. What synthetic methodologies are recommended for preparing this compound, and how can its purity be validated?

    The synthesis involves condensation reactions targeting the pyrazole core, followed by functionalization of the benzenesulfonic acid and hexadecyl amide groups. Key steps include coupling the cyanoethyl group to the pyrazole ring and introducing the sulfonic acid moiety via sulfonation. Purification typically employs recrystallization or chromatography. Characterization requires multi-modal validation:

    • NMR spectroscopy for structural confirmation of aromatic protons and amide linkages.
    • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
    • Elemental analysis to confirm stoichiometry .

    Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

    Single-crystal X-ray diffraction (SCXRD) is the gold standard. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of high-resolution data and twinning corrections. Preprocessing steps include data integration with SAINT and absorption correction via SADABS . Structural validation tools like PLATON ensure geometric accuracy .

    Q. What experimental approaches assess its solubility and stability in aqueous systems?

    The sulfonate groups confer high hydrophilicity. Methodologies include:

    • pH-dependent solubility profiling using UV-Vis spectroscopy.
    • Accelerated stability studies under varying temperatures (25–60°C) and ionic strengths.
    • Dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

    Advanced Research Questions

    Q. How can computational tools elucidate its electronic properties and reactivity?

    • Multiwfn : Analyze electron localization function (ELF), electrostatic potential (ESP), and frontier molecular orbitals (FMOs) to predict reactive sites.
    • Density Functional Theory (DFT) : Optimize geometry and calculate Fukui indices for nucleophilic/electrophilic behavior.
    • Topology analysis : Quantify bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM) to assess bond strength and non-covalent interactions .

    Q. What experimental designs evaluate its environmental fate and ecotoxicological impact?

    Adopt a tiered approach:

    • Phase 1 (Lab-scale) : Measure hydrolysis rates (OECD 111), photodegradation (EPA 1617), and soil sorption coefficients (OECD 106).
    • Phase 2 (Mesocosm) : Simulate aquatic ecosystems to track bioaccumulation in model organisms (e.g., Daphnia magna).
    • Phase 3 (Field) : Monitor degradation metabolites via LC-MS/MS and assess ecotoxicity using standardized assays (e.g., algal growth inhibition) .

    Q. How to resolve contradictions in spectroscopic or crystallographic data during characterization?

    • Cross-validation : Compare NMR shifts with computed chemical shifts (e.g., using GIAO-DFT ).
    • Rietveld refinement : For powder XRD data mismatches, apply TOPAS to model crystallite size/strain effects.
    • Alternative phasing methods : If SHELXD fails for structure solution, use SHELXE or PHASER for experimental phasing .

    Methodological Notes

    • Avoid commercial databases : Prioritize peer-reviewed journals over vendor catalogs for synthesis protocols.
    • Data transparency : Share raw crystallographic data (e.g., via CCDC) and computational inputs/outputs (e.g., in supplementary materials).
    • Ethical alignment : Follow institutional guidelines for environmental risk assessments to minimize ecological harm .

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